molecular formula C18H23N3O2S B2790333 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1798665-60-7

2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No. B2790333
CAS RN: 1798665-60-7
M. Wt: 345.46
InChI Key: IAMQRBIICGJKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAPA is a member of the acetamide class of compounds, which are known for their diverse biological activities.

Mechanism of Action

2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is believed to exert its effects through the modulation of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is its high potency and selectivity, which makes it a useful tool for studying the serotonergic and dopaminergic systems in the brain. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, including the investigation of its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to determine its long-term effects on the brain and other organs. Finally, the development of more stable analogs of this compound could potentially overcome some of its limitations and lead to the development of novel therapeutics for neurological and psychiatric disorders.

Synthesis Methods

2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with ethyl acetoacetate and further reaction with piperidine and chloroacetyl chloride. The final product is obtained through a reaction with N-methyl glycine.

Scientific Research Applications

2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-6-4-14(5-7-16)11-17(22)20-12-15-3-2-9-21(13-15)18-19-8-10-24-18/h4-8,10,15H,2-3,9,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMQRBIICGJKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.